5-(2,4-dimethylphenoxy)-N,N-diethylpentan-1-amine
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Overview
Description
5-(2,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, attached to a pentan-1-amine backbone with diethyl substitutions on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethylphenoxy)-N,N-diethylpentan-1-amine typically involves multiple steps. One common method starts with the preparation of 2,4-dimethylphenol, which is then reacted with an appropriate alkyl halide to form the corresponding ether. This intermediate is further reacted with diethylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to increase the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
5-(2,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethylphenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine: shares structural similarities with other phenoxy-substituted amines, such as 5-(2,4-dimethylphenoxy)-N,N-dimethylpentan-1-amine and 5-(2,4-dimethylphenoxy)-N,N-diethylhexan-1-amine.
Phenoxyalkylamines: Compounds with similar phenoxyalkylamine structures, differing in the length of the alkyl chain or the nature of the substituents on the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of diethyl groups on the nitrogen atom
Properties
IUPAC Name |
5-(2,4-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)12-8-7-9-13-19-17-11-10-15(3)14-16(17)4/h10-11,14H,5-9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXMEZAZEUDBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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